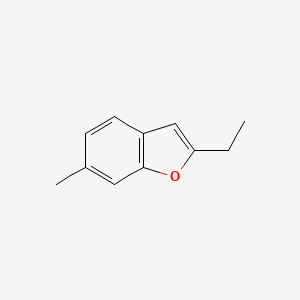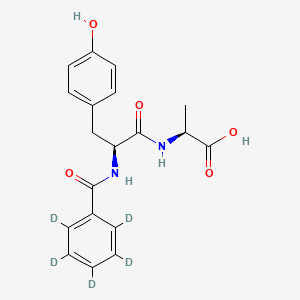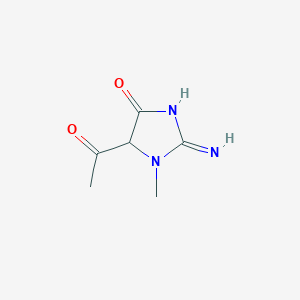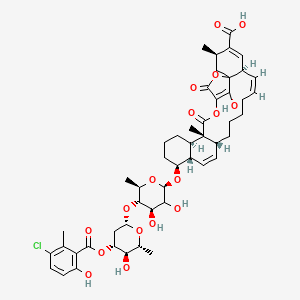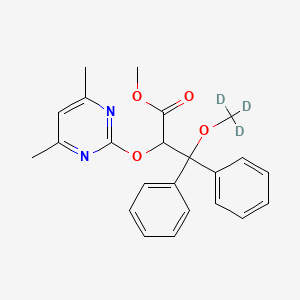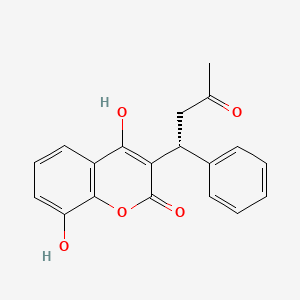
(R)-8-Hydroxywarfarin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-8-Hydroxywarfarin is a derivative of warfarin, a well-known anticoagulant used to prevent blood clots. This compound is characterized by the presence of a hydroxyl group at the 8th position of the warfarin molecule, which can influence its pharmacological properties and interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-8-Hydroxywarfarin typically involves the hydroxylation of warfarin. One common method is the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective hydroxylation at the 8th position.
Industrial Production Methods: In an industrial setting, the production of ®-8-Hydroxywarfarin may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.
Types of Reactions:
Oxidation: ®-8-Hydroxywarfarin can undergo further oxidation to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted warfarin derivatives depending on the reagent used.
科学研究应用
®-8-Hydroxywarfarin has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of hydroxylation on the pharmacological properties of warfarin.
Biology: Researchers use it to investigate the metabolic pathways of warfarin and its derivatives.
Medicine: It serves as a reference compound in the development of new anticoagulant drugs with improved efficacy and safety profiles.
Industry: The compound is used in the synthesis of other hydroxylated derivatives of warfarin for various applications.
作用机制
®-8-Hydroxywarfarin exerts its effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the conversion of vitamin K epoxide to its active form, which is essential for the synthesis of clotting factors. As a result, the compound reduces the formation of blood clots. The hydroxyl group at the 8th position may enhance the binding affinity of the compound to the enzyme, potentially increasing its anticoagulant activity.
相似化合物的比较
Warfarin: The parent compound, widely used as an anticoagulant.
S-Warfarin: The S-enantiomer of warfarin, which is more potent than the R-enantiomer.
4-Hydroxywarfarin: Another hydroxylated derivative of warfarin.
Uniqueness: ®-8-Hydroxywarfarin is unique due to the specific position of the hydroxyl group, which can influence its pharmacokinetics and pharmacodynamics. This structural modification may result in different metabolic pathways and interactions compared to other hydroxylated derivatives of warfarin.
属性
IUPAC Name |
4,8-dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBOXPNWDGYJNB-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@H](C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63740-77-2 |
Source


|
| Record name | 8-Hydroxywarfarin, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-HYDROXYWARFARIN, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B17XQ0EE0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B590235.png)
![N-[(2-Propoxyphenyl)methylidene]hydroxylamine](/img/structure/B590236.png)
